Cinpa1
Overview
Description
Cinpa1 is a selective inhibitor of the constitutive androstane receptor (CAR) with an IC50 of 70 nM for CAR-mediated transcription . It has been used in studies about CAR function . It inhibits CAR by altering CAR-coregulator interactions and reducing CAR recruitment to DNA response elements of regulated genes .
Synthesis Analysis
Cinpa1 is converted to two main metabolites in human liver microsomes . The cytochrome P450 enzymes responsible for metabolizing Cinpa1 in human liver microsomes are CYP3A4 and CYP2D6 .
Molecular Structure Analysis
Cinpa1 has strong hydrogen bonding with N165 and H203 and other residues involved in hydrophobic contacts with Cinpa1 . It resides in the ligand-binding pocket to stabilize the CAR-LBD in a more rigid, less fluid state .
Chemical Reactions Analysis
Cinpa1 is first converted to metabolite 1 by CYP3A4 and then further metabolized by CYP2D6 to metabolite 2 .
Scientific Research Applications
Inhibition of Constitutive Androstane Receptor (CAR)
Cinpa1: is a potent inhibitor of CAR, which is a nuclear receptor involved in the regulation of drug metabolism and disposition. By inhibiting CAR, Cinpa1 can potentially reduce drug-induced hepatotoxicity and resensitize drug-resistant cancer cells to chemotherapeutic drugs .
Attenuation of Drug-Drug Interactions
The ability of Cinpa1 to counteract the activity of CAR makes it a valuable tool for mitigating adverse drug-drug interactions. This can lead to improved therapeutic efficacy and safety when Cinpa1 is used as a “co-drug” with existing chemotherapeutics .
Reduction of Drug Resistance in Cancer Therapy
Cinpa1: has shown promise in reducing multidrug resistance in cancer treatments. By acting as a CAR inverse agonist, it can enhance the effectiveness of anticancer drugs and help overcome resistance mechanisms .
Development of Novel CAR Inverse Agonists
Researchers have developed 54 analogs of Cinpa1 with varying degrees of CAR inhibition potency. These analogs serve as unique tools for characterizing CAR’s function and could guide future efforts to develop improved CAR inverse agonists .
Molecular Docking and QSAR Studies
Cinpa1: and its analogs have been the subject of molecular docking and quantitative structure-activity relationship (QSAR) studies. These studies help in understanding the molecular interactions and predicting the inhibition activity of CAR inverse agonists .
Pharmacological and Clinical Significance
The involvement of CAR in various diseases emphasizes the clinical and pharmacological significance of Cinpa1 . It plays a key role in protecting against xenobiotic challenges by controlling the expression of proteins and enzymes responsible for the metabolism and removal of environmental contaminants and drugs .
Attenuation of Hepatotoxicity
Activation of CAR can lead to significant hepatotoxicity by producing toxic metabolitesCinpa1 , by inhibiting CAR, could be used to attenuate this hepatotoxicity, thus protecting liver function .
Impact on Metabolic Diseases
CAR activation is also associated with hepatic lipogenesis and insulin insensitivityCinpa1 , as a CAR inhibitor, could have implications in the study and treatment of metabolic diseases like diabetes and obesity .
Mechanism of Action
Target of Action
Cinpa1 is a potent and specific inhibitor of the Constitutive Androstane Receptor (CAR) . CAR is a xenobiotic sensor that enhances the detoxification and elimination of xenobiotics and endobiotics by modulating the expression of genes encoding drug-metabolizing enzymes and transporters .
Mode of Action
Cinpa1 interacts with CAR and inhibits its function . Cinpa1 increases corepressor and reduces coactivator interaction with the CAR ligand-binding domain . This results in a reduction of CAR-mediated transcription .
Biochemical Pathways
The primary biochemical pathway affected by Cinpa1 is the CAR-mediated gene expression pathway . By inhibiting CAR, Cinpa1 reduces the expression of genes encoding drug-metabolizing enzymes and transporters .
Pharmacokinetics
Cinpa1 is metabolized in human liver microsomes into two main metabolites . The first conversion to metabolite 1 is carried out by the enzyme CYP3A4, and the subsequent conversion to metabolite 2 is carried out by CYP2D6 .
Result of Action
The inhibition of CAR by Cinpa1 leads to a reduction in the expression of genes encoding drug-metabolizing enzymes and transporters . This can potentially attenuate multidrug resistance in cancers, as elevated levels of these enzymes and transporters, resulting from CAR activation, promote the elimination of chemotherapeutic agents .
Action Environment
The action of Cinpa1 is influenced by the presence of specific enzymes in the environment. The conversion of Cinpa1 into its metabolites requires the presence of the enzymes CYP3A4 and CYP2D6 . Therefore, the efficacy and stability of Cinpa1 can be influenced by factors that affect the activity of these enzymes.
Future Directions
properties
IUPAC Name |
ethyl N-[11-[2-(diethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-4-25(5-2)16-22(27)26-20-10-8-7-9-17(20)11-12-18-13-14-19(15-21(18)26)24-23(28)29-6-3/h7-10,13-15H,4-6,11-12,16H2,1-3H3,(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQBYSPEGRYKFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cinpa1 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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